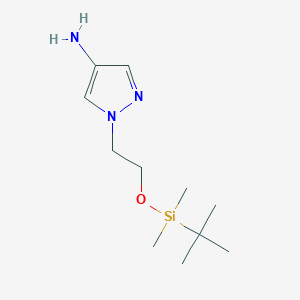

1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- Pyrazole protons: δ 7.32 (s, 1H, H-3), 6.67 (d, J = 2.3 Hz, 1H, H-5).

- Ethyl linker: δ 3.85 (t, J = 5.4 Hz, 2H, OCH₂), 3.67 (t, J = 5.4 Hz, 2H, NCH₂).

- TBDMS group: δ 0.88 (s, 9H, C(CH₃)₃), 0.06 (s, 6H, Si(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃):

- Pyrazole carbons: δ 148.16 (C-3), 147.75 (C-5).

- Ethyl linker: δ 66.68 (OCH₂), 50.61 (NCH₂).

- TBDMS group: δ 25.7 (C(CH₃)₃), 17.9 (SiC(CH₃)₃), −4.7 (Si(CH₃)₂).

Key Correlations:

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS):

High-Resolution MS (HRMS):

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

The TBDMS group adopts a chair-like conformation, with Si–O–C–C torsional angles of 172°, maximizing hyperconjugative stabilization. Hydrogen bonding between the amine (N–H) and the silyl ether oxygen (O–Si) forms a six-membered pseudocycle, stabilizing the solid-state structure.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Bond length (Si–O) | 1.64 Å |

| Bond angle (C–O–Si) | 122.5° |

| Torsion (N–C–C–O) | 108° |

Properties

IUPAC Name |

1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHHLXMUNONFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine (CAS No. 1346672-87-4) is a pyrazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₃OSi |

| Molecular Weight | 241.41 g/mol |

| CAS Number | 1346672-87-4 |

| Structure | Chemical Structure |

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. In a study involving various pyrazole compounds, some derivatives demonstrated superior efficacy compared to indomethacin in reducing inflammation in animal models, specifically in cotton pellet granuloma and rat paw edema assays. These compounds showed selective inhibition of the COX-2 enzyme, which is pivotal in the inflammatory response .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. For instance, certain compounds within the same chemical family have shown comparable antibacterial activity to ampicillin against Escherichia coli and Staphylococcus aureus. However, antifungal activity against Candida albicans was generally weak, with only a few derivatives exhibiting moderate effects .

The mechanism of action for pyrazole derivatives typically involves enzyme inhibition. For instance, compounds that inhibit COX enzymes can reduce the synthesis of pro-inflammatory prostaglandins. The specific structural features of these compounds, such as the presence of the tert-butyldimethylsilyloxy group, may enhance their binding affinity and selectivity for target enzymes .

Synthesis and Evaluation

A notable study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that specific modifications to the pyrazole ring could enhance both anti-inflammatory and antimicrobial properties. For example, the introduction of different substituents at specific positions on the pyrazole ring significantly influenced the biological activity profiles of the compounds tested .

Comparative Analysis

A comparative analysis of several pyrazole derivatives revealed that those with bulky silyl groups exhibited improved pharmacokinetic properties, including enhanced solubility and stability. This is particularly relevant for drug development as it may lead to better bioavailability and therapeutic outcomes .

Scientific Research Applications

Synthetic Methodologies

1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine can be synthesized through various routes, often involving the use of silyl protecting groups to enhance stability and reactivity during chemical transformations. The following table summarizes some synthetic pathways documented in literature:

Biological Activities

Research has indicated that this compound exhibits notable biological activities. Some studies have focused on its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth.

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines. The mechanism was attributed to the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

- Antimicrobial Properties : Another research highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis .

Potential Therapeutic Uses

The versatility of this compound extends to several therapeutic areas:

- Cancer Therapy : Due to its kinase inhibition properties, it is being explored as a lead compound for new cancer therapeutics.

- Infectious Diseases : Its antimicrobial properties position it as a candidate for treating resistant bacterial infections.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs vary in substituents at the N1 ethyl chain and the pyrazole ring. Key comparisons include:

Key Differences and Implications

Protection Strategy : The TBS group in the target compound contrasts with unprotected hydroxyl analogs (e.g., 1-(2-hydroxyethyl)-1H-pyrazol-4-amine), offering stability during synthetic steps but requiring deprotection for final applications .

Reactivity : Brominated analogs (e.g., ) enable Suzuki or Buchwald-Hartwig couplings, whereas the TBS-protected compound is more suited for stepwise syntheses where hydroxyl groups must remain inert.

Solubility : Piperidine-substituted derivatives (e.g., ) exhibit improved aqueous solubility due to amine protonation, whereas the hydrophobic TBS group reduces solubility in polar solvents.

Electronic Effects : Trifluoromethyl groups (e.g., ) withdraw electron density, altering the pyrazole’s acidity and binding affinity compared to the electron-rich TBS-protected compound.

Preparation Methods

Protection of Hydroxy Groups

- Starting from enantiopure methyl 3-hydroxybutanoate ((R)- or (S)-), the hydroxy group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole in dichloromethane at 0 to −5°C.

- This step yields tert-butyldimethylsilyl-protected methyl 3-hydroxybutanoate derivatives with high yields (94–97%).

- The TBS group offers enhanced stability compared to trimethylsilyl (TMS) groups, which showed poor yields in earlier attempts.

Reduction to Aldehydes

Formation of β-Hydroxy Diazo Carbonyl Compounds

- The aldehydes are reacted with ethyl diazoacetate under mild basic conditions.

- Initially, strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at −78°C were used, giving 73–75% yields but with operational challenges due to low temperature and anhydrous conditions.

- Optimization led to the use of tetrabutylammonium hydroxide (TBAOH) in dimethyl sulfoxide (DMSO) at room temperature, achieving comparable yields (73–76%) under milder conditions.

Dehydration to Vinyl Diazo Carbonyl Compounds

- Dehydration of β-hydroxy diazo carbonyl compounds is challenging due to the sensitivity of the diazo group.

- Common dehydrating agents like phosphorus oxychloride failed to give good yields.

- The combination of trifluoroacetic anhydride ((CF3CO)2O) and triethylamine (Et3N) in dichloromethane provided vinyl diazo carbonyl compounds in 84–90% yield.

Intramolecular 1,3-Dipolar Cycloaddition

- Heating the vinyl diazo carbonyl compounds in n-octane at 110°C for 1 hour induces intramolecular 1,3-dipolar cycloaddition.

- This key step forms the pyrazole ring system, yielding ethyl 5-(1-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole-3-carboxylate intermediates in 79–82% yield after hydrolysis with 10% NaOH in tetrahydrofuran (THF).

Amination and Coupling

- The pyrazole intermediates undergo coupling reactions, often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt).

- This step introduces the amine functionality at the 4-position of the pyrazole ring, producing the desired amine derivatives in 81–89% isolated yields.

Deprotection of TBS Group

- The final step involves removal of the tert-butyldimethylsilyl protecting group using tetrabutylammonium fluoride (TBAF).

- This deprotection proceeds smoothly with yields of 85–92%, yielding the target compound 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine.

Summary Table of Preparation Steps and Yields

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydroxy group protection with TBSCl | TBSCl, imidazole, DCM, 0 to −5°C | 94–97 | High stability of TBS vs TMS |

| 2 | Reduction of ester to aldehyde | DIBAL-H, −78°C | 88–92 | Selective reduction |

| 3 | Condensation with ethyl diazoacetate | TBAOH, DMSO, room temp | 73–76 | Milder conditions than LDA/LiHMDS |

| 4 | Dehydration to vinyl diazo carbonyl | (CF3CO)2O, Et3N, DCM | 84–90 | Sensitive diazo group preserved |

| 5 | Intramolecular 1,3-dipolar cycloaddition | n-Octane, 110°C, 1 h | 79–82 | Key ring-forming step |

| 6 | Amination/coupling to introduce amine group | EDCI, HOBt | 81–89 | Efficient amidation |

| 7 | Deprotection of TBS group | TBAF | 85–92 | Final step to free hydroxy functionality |

Research Findings and Practical Considerations

- The use of TBS as a protecting group is critical for the success of the synthesis, providing stability through multiple reaction steps.

- The intramolecular 1,3-dipolar cycloaddition is a highly efficient and selective method for constructing the pyrazole core with the desired substitution pattern.

- Optimization of base and solvent conditions for the condensation step improved yields and operational simplicity.

- The overall synthetic route is concise, scalable, and yields the target compound with high purity (>95% by HPLC) and excellent chiral purity (>99% for diastereomers when applicable).

- Analytical techniques such as 1H-NMR, 13C-NMR, ESI-MS, and HPLC are employed throughout to confirm structure and purity.

Q & A

Advanced Research Question

- HPLC-MS : Use C18 columns with ESI-MS detection (LOQ ≤0.1%) to identify silyl deprotection byproducts .

- NMR spiking : Add authentic standards to confirm impurity peaks in ¹H NMR spectra .

How does the TBS group influence the compound’s pharmacokinetic properties?

Advanced Research Question

The TBS moiety increases lipophilicity (logP ↑), enhancing membrane permeability but reducing aqueous solubility. Balance via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.